2-((Ethylthio)methyl)furan-3-carboxylic acid
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Overview
Description
2-((Ethylthio)methyl)furan-3-carboxylic acid is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . This compound is characterized by a furan ring substituted with an ethylthio group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethylthio)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with ethylthiol in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-((Ethylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-((Ethylthio)methyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((Ethylthio)methyl)furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The furan ring structure allows for interactions with nucleophilic sites, contributing to its biological activity .
Comparison with Similar Compounds
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
- Furfuryl alcohol
Comparison: 2-((Ethylthio)methyl)furan-3-carboxylic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. Unlike 2,5-Furan-dicarboxylic acid, which is primarily used in polymer production, this compound is more versatile in its applications across different fields .
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-2-12-5-7-6(8(9)10)3-4-11-7/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
YOOFLRJQSQILJD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
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